molecular formula C13H14N2O2S B13519956 Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate

Cat. No.: B13519956
M. Wt: 262.33 g/mol
InChI Key: UKEPUKRKKINWGD-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group and a p-tolyl group attached to the thiazole ring, along with a methyl ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate typically involves the condensation of p-toluidine with α-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is unique due to the presence of both an amino group and a p-tolyl group, which enhance its biological activity and make it a versatile intermediate for further chemical modifications. Its combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other thiazole derivatives .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17-2)18-13(14)15-12/h3-6H,7H2,1-2H3,(H2,14,15)

InChI Key

UKEPUKRKKINWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)OC

Origin of Product

United States

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